![molecular formula C11H14N4O3S B14015190 9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione CAS No. 16976-09-3](/img/structure/B14015190.png)
9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a potent inhibitor of S-adenosylhomocysteine hydrolase (AHCY), an enzyme involved in the regulation of methylation reactions in cells . This compound has garnered significant interest due to its potential therapeutic applications, particularly in antiviral and anticancer treatments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione typically involves the cyclization of a suitable purine precursor with a cyclopentyl derivative. One common method includes the use of 6-chloropurine as a starting material, which undergoes nucleophilic substitution with a cyclopentyl alcohol derivative under basic conditions . The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product .
化学反应分析
Types of Reactions
9-[2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 6-thione position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various purine derivatives with modified functional groups, which can exhibit different biological activities .
科学研究应用
9-[2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of other nucleoside analogs.
Biology: Studied for its role in inhibiting AHCY and its effects on cellular methylation processes.
Industry: Utilized in the development of pharmaceuticals and as a biochemical reagent.
作用机制
The primary mechanism of action of 9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione involves the inhibition of S-adenosylhomocysteine hydrolase (AHCY). By inhibiting this enzyme, the compound disrupts the methylation cycle, leading to the accumulation of S-adenosylhomocysteine (SAH), which in turn inhibits methyltransferases . This inhibition affects various cellular processes, including gene expression and signal transduction pathways .
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features but lacks the cyclopentyl and thione modifications.
3-Deazaneplanocin A: Another AHCY inhibitor with a different structural framework.
Tubercidin: A nucleoside analog with potent antiviral and anticancer properties.
Uniqueness
9-[2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione is unique due to its specific inhibition of AHCY and its ability to regulate oncogenic EZH2 expression. This makes it a valuable compound for therapeutic applications, particularly in the treatment of viral infections and cancer .
属性
CAS 编号 |
16976-09-3 |
|---|---|
分子式 |
C11H14N4O3S |
分子量 |
282.32 g/mol |
IUPAC 名称 |
9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione |
InChI |
InChI=1S/C11H14N4O3S/c16-2-5-1-6(9(18)8(5)17)15-4-14-7-10(15)12-3-13-11(7)19/h3-6,8-9,16-18H,1-2H2,(H,12,13,19) |
InChI 键 |
CSPPGTBBWFVGTB-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(C(C1N2C=NC3=C2NC=NC3=S)O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


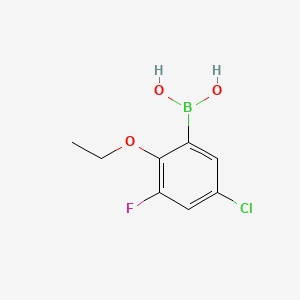
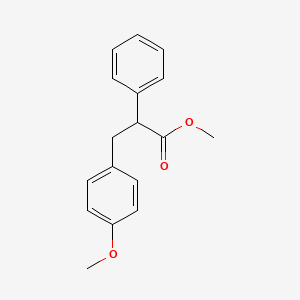
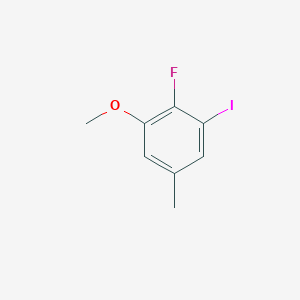


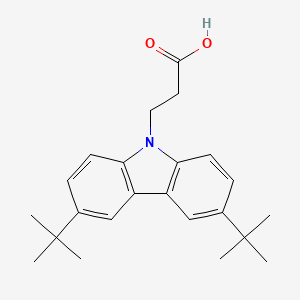
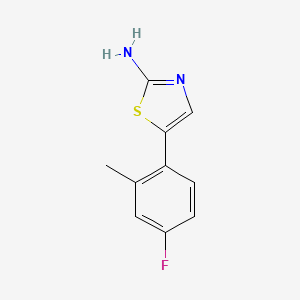
![4-Hydroxy-2-methyl-6-(oxan-4-YL)-6H,7H-pyrido[4,3-D]pyrimidin-7-one](/img/structure/B14015140.png)

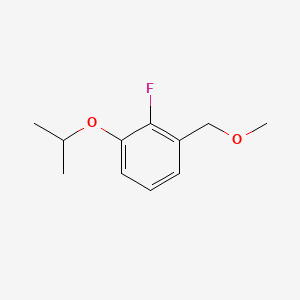
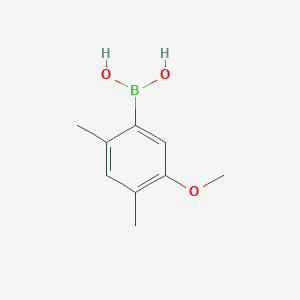


![2-{[4-(Dimethylamino)phenyl]methyl}cyclopentan-1-one](/img/structure/B14015181.png)
